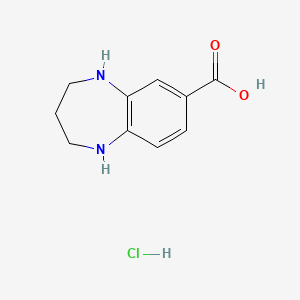

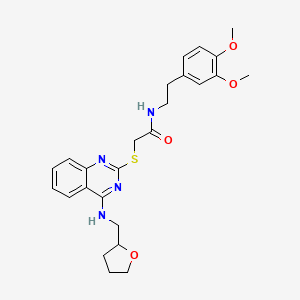

![molecular formula C20H14F3N5OS B2559265 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide CAS No. 893931-06-1](/img/structure/B2559265.png)

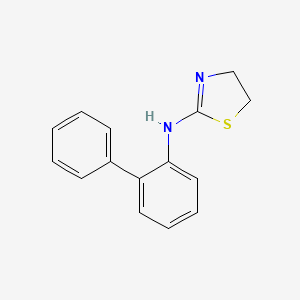

2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide” is a pyrazolo[3,4-d]pyrimidine derivative . Pyrazolo[3,4-d]pyrimidines are known for their diverse biological potential and are considered as bioisosteres with purines . They exhibit promising pharmacological properties including anti-proliferative and antitumor activity .

Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-d]pyrimidines is an isostere of purines . They are versatile drug-like fragments that have drawn much attention as pharmacophores .Scientific Research Applications

Anticancer Kinase Inhibitors

Pyrazolo[3,4-d]pyrimidines are a privileged scaffold for developing kinase inhibitors to treat cancer. They mimic the adenine ring of ATP, allowing them to bind to kinase active sites . This compound could potentially be used to develop new anticancer drugs targeting various oncogenic pathways.

Antiproliferative Agents

Compounds based on the pyrazolo[3,4-d]pyrimidine core have shown cytotoxic activity against cancer cell lines such as breast (MCF-7), colon (HCT-116), and liver (HEPG-2) with IC50 values ranging from 5.00–32.52 μM . This suggests its application as an antiproliferative agent in cancer treatment.

Receptor Tyrosine Kinase Inhibition

The compound has demonstrated inhibitory activity against receptors like EGFR, FGFR, IR, and VEGFR . It shows potent inhibitory activity, particularly against FGFR with an IC50 of 5.18 μM, indicating its potential use in targeted cancer therapies.

Cyclin-Dependent Kinase Inhibition

Pyrazolo[3,4-d]pyrimidine derivatives have been identified to inhibit the CDK4/cyclin D1 complex-mediated phosphorylation of a protein substrate, which is crucial in cell cycle regulation . This compound could be explored for its CDK inhibitory effects in cancer research.

High-Throughput Screening for Drug Discovery

The pyrazolo[3,4-d]pyrimidine scaffold is often used in high-throughput screening strategies to identify new compounds with potential pharmacological activities . This compound could be a candidate for such screenings to discover novel therapeutics.

Mechanism of Action

Target of Action

The compound 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide is primarily targeted towards kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling pathways, and their inhibition can lead to the prevention of cancer cell proliferation .

Mode of Action

The compound interacts with its targets by mimicking the hinge region binding interactions in kinase active sites . This allows the compound to direct its activity and selectivity to multiple oncogenic targets .

Biochemical Pathways

The compound affects the biochemical pathways related to cell proliferation, programmed cell death, and invasion . These are common traits of cancer that can result from the overactivation of oncogenic pathways .

Result of Action

The compound exhibits cytotoxic activity, as evidenced by its ability to inhibit cell cycle progression and induce apoptosis in cancer cells . It also significantly induces caspase-3 activation and suppresses NF-κB and IL-6 activation .

Future Directions

properties

IUPAC Name |

2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14F3N5OS/c21-20(22,23)15-8-4-5-9-16(15)27-17(29)11-30-19-14-10-26-28(18(14)24-12-25-19)13-6-2-1-3-7-13/h1-10,12H,11H2,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSUORQPNWOKYBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14F3N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

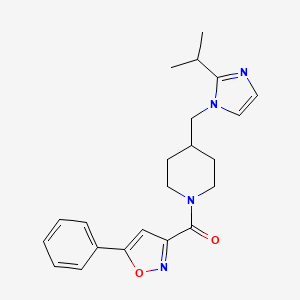

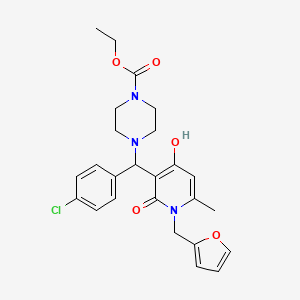

![N-(3-ethylphenyl)-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2559190.png)

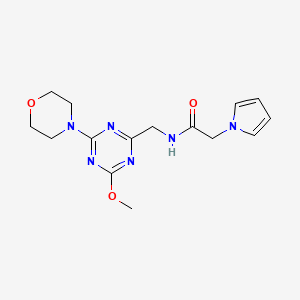

![8-(sec-butyl)-3-(2-ethoxyethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2559198.png)

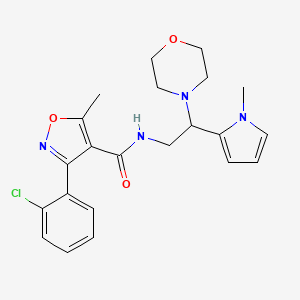

![3-[(4-Ethoxyphenoxy)methyl]aniline](/img/structure/B2559199.png)